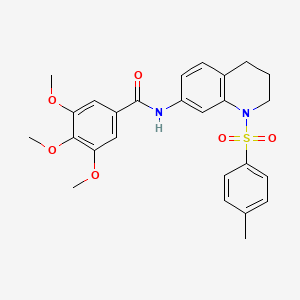

3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O6S/c1-17-7-11-21(12-8-17)35(30,31)28-13-5-6-18-9-10-20(16-22(18)28)27-26(29)19-14-23(32-2)25(34-4)24(15-19)33-3/h7-12,14-16H,5-6,13H2,1-4H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMPGEOBDDQAHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

Reduction: : The tosyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: : The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: : Lithium aluminum hydride (LiAlH4) is often used for reducing tosyl groups.

Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine.

Major Products Formed

Oxidation: : Formation of hydroxylated derivatives.

Reduction: : Formation of methylated derivatives.

Substitution: : Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a pharmacophore. Its trimethoxyphenyl group is known to exhibit diverse bioactivity, including anti-cancer properties.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with various molecular targets makes it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique structure and reactivity profile make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to various receptors and enzymes, leading to biological responses. The tosylated tetrahydroquinoline moiety may interact with other cellular components, contributing to its overall activity.

Comparison with Similar Compounds

The following analysis compares 3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide with structurally related compounds in terms of synthesis, physicochemical properties, and biochemical activity.

Structural Analogues with Tetrahydroquinoline Scaffolds

Compounds sharing the tetrahydroquinoline core but differing in substituents include:

- 2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (21): Features a dimethylphenylamino group and lacks the tosyl moiety. It exhibits a higher melting point (220–221°C) compared to sulfonamide derivatives, likely due to stronger hydrogen bonding from the 2-oxo group .

- N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (24): Substitutes the benzamide group with a methanesulfonamide, resulting in a lower molecular weight and a melting point of 236–237°C .

Key Observations :

- The tosyl group in the target compound may enhance steric bulk and alter solubility compared to simpler sulfonamides like 24 .

Benzamide Derivatives with Heterocyclic Systems

Compounds with benzamide groups attached to diverse heterocycles include:

- 3,4,5-Trimethoxy-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7f): An indenothiazole derivative with a 44% synthesis yield and molecular ion m/z consistent with its molecular formula .

- 5i () : A triazolopyrimidinylpiperidine-linked benzamide with a higher yield (83%) and trifluoromethyl substitution .

Key Observations :

- The target compound’s tetrahydroquinoline scaffold may offer conformational rigidity distinct from the planar indenothiazole or triazolopyrimidine systems.

Hypotheses for the Target Compound :

- The 3,4,5-trimethoxybenzamide group, seen in both the target compound and 7f , may contribute to π-π stacking interactions in enzyme binding pockets.

Biological Activity

The compound 3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzamide moiety substituted with multiple methoxy groups and a tosylated tetrahydroquinoline. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : In vitro assays demonstrated that the compound effectively inhibited the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.

- Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p53 .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Research indicates:

- Bacterial Inhibition : It showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- Fungal Activity : The compound displayed antifungal effects against Candida albicans, suggesting a broad-spectrum antimicrobial potential .

Neuroprotective Effects

Neuroprotective properties have been explored in models of neurodegenerative diseases:

- Study Results : In rodent models of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests.

- Mechanism : Neuroprotection may be attributed to antioxidant properties and inhibition of neuroinflammatory pathways .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| A549 | 20 | Cell cycle arrest at G2/M phase |

This data illustrates the selective toxicity of the compound towards cancer cells while sparing normal cells.

Case Study 2: Antimicrobial Assessment

In a comparative study assessing antimicrobial efficacy:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Bacillus subtilis | 128 |

| Candida albicans | 32 |

These results highlight the potential application of this compound in treating bacterial and fungal infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.